Doxercalciferol

Description

Properties

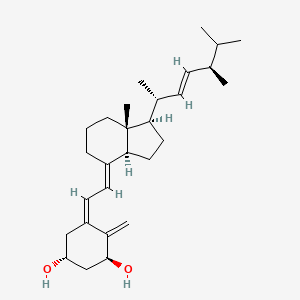

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19-,20+,24+,25+,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXBNHCUPKIYDM-CGMHZMFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034214 | |

| Record name | 1-Hydroxyvitamin D2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Relatively insoluble | |

| Record name | Doxercalciferol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06410 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

54573-75-0 | |

| Record name | Doxercalciferol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54573-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxercalciferol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054573750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxercalciferol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06410 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Hydroxyvitamin D2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,3S,5Z)-4-Methylene-5-[(2E)-2-[(1R,3aS,7aR)-octahydro-7α-methyl-1-[(1R,2E)-1,4,5-trimethyl-2-hexen-1-yl]-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXERCALCIFEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DIZ9LF5Y9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Doxercalciferol's Mechanism of Action in Renal Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of doxercalciferol in the context of renal disease. This compound, a synthetic vitamin D analog, is a crucial therapeutic agent in managing secondary hyperparathyroidism, a common complication in patients with chronic kidney disease (CKD). This document details its molecular interactions, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols, and visualizes the core signaling pathways.

Core Mechanism of Action

This compound (1α-hydroxyvitamin D2) is a prohormone that requires activation in the liver to become biologically active.[1][2] Unlike natural vitamin D, its activation bypasses the need for renal hydroxylation, a step that is impaired in patients with CKD.[3][4]

Upon administration, this compound is metabolized by the hepatic enzyme CYP27 to its active form, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2).[5] This active metabolite is the primary effector molecule that mediates the therapeutic effects of this compound.

The active metabolite of this compound exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor present in various tissues, including the parathyroid glands, intestines, bones, and kidneys. The binding of 1α,25-(OH)2D2 to the VDR forms a complex that then heterodimerizes with the retinoid X receptor (RXR). This VDR-RXR complex binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

The primary therapeutic effect of this compound in renal disease is the suppression of parathyroid hormone (PTH) synthesis and secretion by the parathyroid glands. This action helps to mitigate secondary hyperparathyroidism. Additionally, active vitamin D analogs like this compound influence calcium and phosphate homeostasis by increasing intestinal calcium absorption and modulating bone metabolism.

Signaling Pathways

The signaling cascade initiated by this compound is central to its therapeutic efficacy. The primary pathway involves the activation of the Vitamin D Receptor, leading to the suppression of PTH. A secondary, interconnected pathway involves the regulation of Fibroblast Growth Factor 23 (FGF23) and its co-receptor Klotho.

Vitamin D Receptor (VDR) Signaling Pathway

FGF23-Klotho Axis Regulation

In CKD, the FGF23-Klotho signaling axis is often dysregulated. This compound has been shown to influence this pathway. Vitamin D analogs, including this compound, can increase the expression of FGF23. FGF23, in turn, acts on the kidney to promote phosphate excretion and suppress the production of active vitamin D, forming a feedback loop.

Quantitative Data from Renal Disease Models

The following tables summarize key quantitative findings from studies investigating the effects of this compound in various renal disease models.

Table 1: Efficacy of this compound in Preclinical Models

| Animal Model | Treatment Group | Dose | Duration | Key Findings | Reference |

| NTX Cyp27b1-null mice | This compound | 100 or 300 pg/g b.w. | 4 weeks | Normalized serum calcium and PTH levels. | |

| NTX Cyp27b1-null mice | Paricalcitol | 300 or 1,000 pg/g b.w. | 4 weeks | Normalized serum calcium, but PTH levels remained elevated. | |

| 5/6 NX rats | This compound | Not specified | Not specified | Equally efficacious in suppressing serum PTH as paricalcitol, but more hypercalcemic. |

Table 2: Efficacy of this compound in Clinical Trials (CKD Stages 3 and 4)

| Study Design | Treatment Group | Dose | Duration | PTH Reduction | Incidence of Hypercalcemia | Reference |

| Randomized, double-blinded, placebo-controlled | This compound | Titrated | 24 weeks | 46% decrease from baseline (p < 0.001) | Not significantly different from placebo | |

| Randomized, blinded | This compound | 1 µ g/day | 3 months | 27% ± 34% decrease (p = 0.002) | 2 patients | |

| Open, prospective | This compound | 1 µ g/day | 12 weeks | 43.1% decrease | 3 patients | |

| Open-label | This compound | Mean dose 1.4 ± 0.1 µ g/day | 18 weeks | 83% of patients achieved a 30% suppression of baseline iPTH | Not specified |

Table 3: Comparative Efficacy of this compound and Other Vitamin D Analogs

| Comparison | Patient Population | Key Findings | Reference |

| This compound vs. Calcitriol | CKD Stage III or IV | This compound showed a significantly greater reduction in iPTH (43.1% vs. 13.44%) with fewer episodes of hypercalcemia. | |

| This compound vs. Cholecalciferol | CKD Stage 3 and 4 | This compound showed a significant within-group reduction in PTH, but the difference between treatments was not significant. | |

| This compound vs. Calcitriol | Pediatric patients on peritoneal dialysis | Both were equivalent in controlling serum PTH levels and suppressing bone formation rate. This compound showed a greater improvement in eroded bone surface. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of experimental protocols from key studies on this compound.

Preclinical Study in NTX Cyp27b1-null Mice

-

Animal Model: Cyp27b1-null mice, which lack endogenous calcitriol production, underwent a 5/6 nephrectomy (NTX) at 2 months of age to induce uremia.

-

Treatment: One week post-NTX, mice were treated for 4 weeks with either vehicle, this compound (30, 100, or 300 pg/g body weight), or paricalcitol (100, 300, or 1,000 pg/g body weight) via oral gavage three times per week.

-

Sample Collection and Analysis: At the end of the treatment period, serum and bone samples were collected. Serum was analyzed for blood urea nitrogen, creatinine, calcium, and PTH levels. Bone histology was performed to assess for osteomalacia and osteitis fibrosa.

Randomized Controlled Trial in CKD Stages 3 and 4

-

Study Design: A randomized, double-blinded, placebo-controlled, multicenter trial.

-

Participants: 55 adults with CKD stage 3 or 4 and an intact PTH (iPTH) level greater than 85 pg/mL.

-

Intervention: Following an 8-week baseline period, patients received 24 weeks of oral therapy with either this compound or a placebo. The dosage of this compound was gradually increased if the iPTH level was not decreased by 30% or more and serum calcium and phosphorus levels were stable.

-

Monitoring and Endpoints: Regular monitoring included plasma iPTH, serum calcium and phosphorus, urinary calcium, and bone-specific serum markers. The glomerular filtration rate (GFR) was measured before and after treatment.

Experimental Workflow Visualization

Conclusion

This compound is a valuable therapeutic agent for the management of secondary hyperparathyroidism in patients with chronic kidney disease. Its mechanism of action is centered on its hepatic activation to 1α,25-dihydroxyvitamin D2, which subsequently binds to and activates the Vitamin D Receptor. This leads to the suppression of PTH gene transcription and a reduction in circulating PTH levels. Furthermore, this compound influences the FGF23-Klotho axis, a key regulatory system in mineral metabolism that is often dysregulated in CKD. Quantitative data from both preclinical and clinical studies demonstrate its efficacy in lowering PTH levels, although careful monitoring of serum calcium and phosphorus is warranted. The detailed experimental protocols provided serve as a foundation for future research and drug development in this critical area of nephrology.

References

The Pharmacokinetics and Pharmacodynamics of Doxercalciferol: A Technical Guide

Doxercalciferol, a synthetic vitamin D2 analog, serves as a crucial therapeutic agent in the management of secondary hyperparathyroidism in patients with chronic kidney disease (CKD).[1][2] As a prodrug, it undergoes metabolic activation to exert its physiological effects, primarily centered on regulating parathyroid hormone (PTH) levels and maintaining mineral homeostasis.[3] This guide provides an in-depth examination of the pharmacokinetic profile, pharmacodynamic mechanisms, and key experimental methodologies related to this compound for researchers, scientists, and drug development professionals.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The clinical efficacy of this compound is intrinsically linked to its pharmacokinetic properties, which govern its conversion to its active form and its subsequent systemic exposure. This compound itself is inert and requires metabolic conversion to become pharmacologically active.[3]

Absorption

Following oral administration, this compound is absorbed from the gastrointestinal tract.[4] The bioavailability of its active metabolite, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), from an oral capsule is estimated to be approximately 42% of that from an intravenous injection. Peak blood concentrations of the active metabolite are typically achieved within 8 to 12 hours after administration.

Distribution

While specific details on the tissue distribution of this compound are not extensively documented, its active metabolite interacts with vitamin D receptors (VDR) present in various target tissues, including the parathyroid glands, intestines, bones, and kidneys.

Metabolism

The metabolic activation of this compound is a critical step in its mechanism of action. It is a prodrug that is converted in the liver by the enzyme CYP27, a vitamin D-25-hydroxylase, to its major active metabolite, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2). A minor metabolite, 1α,24-dihydroxyvitamin D2, is also formed. A key feature of this compound's metabolism is that it bypasses the need for renal hydroxylation, which is impaired in patients with chronic kidney disease. This makes it an effective therapy for secondary hyperparathyroidism in this patient population.

Excretion

The mean elimination half-life of the active metabolite, 1α,25-(OH)2D2, is approximately 32 to 37 hours, with a range that can extend up to 96 hours. This half-life appears to be similar in both healthy individuals and patients with end-stage renal disease (ESRD) on dialysis.

Quantitative Pharmacokinetic Data

| Parameter | Value | Population | Administration | Citation |

| Time to Peak Plasma Concentration (Tmax) of Active Metabolite | 8 - 12 hours | Healthy Volunteers & Patients | Oral & IV | |

| Elimination Half-Life (t½) of Active Metabolite | 32 - 37 hours (range up to 96 hours) | Healthy Volunteers & ESRD Patients | Oral & IV | |

| Oral Bioavailability (relative to IV) | ~42% | Healthy Volunteers | Oral | |

| Time to Reach Steady-State | ~8 days | Healthy Volunteers | Oral (every 48h) |

Pharmacodynamics: Mechanism of Action and Physiological Effects

The pharmacodynamic effects of this compound are mediated by its active metabolite, 1α,25-(OH)2D2, which functions as a vitamin D receptor (VDR) activator.

Mechanism of Action

The active form of this compound, 1α,25-(OH)2D2, binds to VDRs located in target tissues. This binding initiates a cascade of genomic events that modulate the synthesis and secretion of PTH and regulate calcium and phosphorus levels. The primary pharmacodynamic effect is the suppression of PTH gene expression in the parathyroid glands, leading to reduced circulating PTH levels.

Physiological Effects

-

Parathyroid Gland: Directly suppresses the synthesis and secretion of parathyroid hormone (PTH).

-

Intestine: Increases the intestinal absorption of dietary calcium.

-

Kidney: Controls the tubular reabsorption of calcium.

-

Bone: In conjunction with PTH, it helps mobilize calcium from the skeleton and acts on osteoblasts to stimulate skeletal growth.

By reducing PTH levels, this compound helps to manage the progression of metabolic bone disease, a common complication of CKD. Clinical studies have demonstrated that this compound is effective in lowering PTH levels in patients with CKD stages 3, 4, and 5 on dialysis. It has been shown to be as effective as calcitriol in controlling serum PTH levels.

Key Pharmacodynamic Outcomes

| Parameter | Effect | Citation |

| Intact Parathyroid Hormone (iPTH) | Significant reduction | |

| Serum Calcium | May increase; requires monitoring | |

| Serum Phosphorus | May increase; requires monitoring | |

| Bone Formation Rate | Suppression |

Experimental Protocols and Methodologies

The understanding of this compound's pharmacokinetics and pharmacodynamics is derived from various clinical and preclinical studies. The following outlines a typical methodology for a pharmacokinetic study.

Pharmacokinetic Study in Healthy and Renally Impaired Subjects

Objective: To characterize the pharmacokinetic profile of the active this compound metabolite, 1,25(OH)2D2, following administration of the prodrug.

Methodology:

-

Study Design: An open-label study involving single and multiple doses, potentially with a crossover design to compare oral and intravenous administration.

-

Subject Population: The study would include healthy volunteers with normal renal and hepatic function, as well as patient groups with varying degrees of renal impairment (e.g., CKD stages 3-5) and hepatic impairment.

-

Dosing Regimen:

-

Single Dose: A single oral dose (e.g., 5 µg) and/or a single intravenous dose (e.g., 5 µg) to determine bioavailability.

-

Multiple Doses: Repeated oral doses (e.g., 5 to 15 µg) administered at regular intervals (e.g., every 48 hours) to assess steady-state pharmacokinetics.

-

-

Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration. For steady-state studies, sampling continues over a dosing interval.

-

Bioanalytical Method: Plasma or serum concentrations of the active metabolite, 1,25(OH)2D2, are measured using a validated analytical method, such as high-performance liquid chromatography (HPLC) combined with a radioimmunoassay.

-

Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to calculate key pharmacokinetic parameters, including Tmax, Cmax, AUC (area under the curve), elimination half-life (t½), and bioavailability.

Mandatory Visualizations

This compound Metabolic Activation Pathway

Caption: Metabolic activation of this compound in the liver.

This compound Mechanism of Action

Caption: Signaling pathway for this compound's mechanism of action.

Experimental Workflow for a Pharmacokinetic Study

References

Doxercalciferol: A Comprehensive Technical Guide to its Synthesis and Chemical Properties for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and chemical properties of doxercalciferol. This compound, a synthetic analog of vitamin D2, serves as a crucial prohormone in therapeutic applications, particularly in the management of secondary hyperparathyroidism in patients with chronic kidney disease.[1][2] This document details its synthesis from commercially available precursors, outlines its key chemical and physical characteristics, and describes its metabolic activation and subsequent signaling pathway. Furthermore, it provides established experimental protocols for its analysis, making it an essential resource for researchers and professionals in drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a colorless, crystalline solid.[1][3] It is soluble in organic solvents and oils but is practically insoluble in water.[3] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value |

| Chemical Name | (1α,3β,5Z,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol |

| Common Names | 1α-hydroxyvitamin D2, 1α-OH-D2, 1α-hydroxyergocalciferol |

| Molecular Formula | C₂₈H₄₄O₂ |

| Molecular Weight | 412.66 g/mol |

| CAS Number | 54573-75-0 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO (>10 mg/mL), oils, and organic solvents; relatively insoluble in water. |

| Storage Conditions | Store at -20°C for long-term stability. |

Synthesis of this compound

This compound can be synthesized from ergocalciferol (Vitamin D2) in a multi-step process. An improved and efficient synthesis route involves a continuous photochemical reaction, which avoids chromatographic purification due to the high crystallinity of the intermediates, achieving an overall yield of approximately 10% from ergocalciferol. Another reported method uses ergosterol as the starting material.

A representative synthesis scheme starting from ergocalciferol is outlined below. The process involves protection of the hydroxyl groups, allylic oxidation, another protection step, photochemical isomerization, and final deprotection to yield this compound.

Chemical Properties and Stability

This compound is sensitive to ultraviolet light, which can cause isomerization of the triene system. It is also susceptible to oxidation. Therefore, it should be stored protected from light and air, preferably at low temperatures. One of the known degradation products is 1α-hydroxy previtamin D2, which can exist in equilibrium with this compound in solution.

Metabolic Activation and Signaling Pathway

This compound is a pro-drug that requires metabolic activation to exert its biological effects. This activation occurs in the liver, where the enzyme CYP27 (a vitamin D-25-hydroxylase) hydroxylates this compound at the C-25 position to form the active metabolite, 1α,25-dihydroxyvitamin D2 (also known as ercalcitriol). A minor metabolite, 1α,24-dihydroxyvitamin D2, is also formed. This activation process does not require renal involvement, which is a significant advantage for patients with chronic kidney disease.

The active metabolite, 1α,25-dihydroxyvitamin D2, binds to the vitamin D receptor (VDR) in various target tissues, including the parathyroid glands, intestines, bones, and kidneys. This binding initiates a cascade of molecular events that modulate gene expression, ultimately leading to the regulation of calcium and phosphorus homeostasis. The primary therapeutic effect is the suppression of parathyroid hormone (PTH) synthesis and secretion by the parathyroid glands.

Experimental Protocols

Analysis by High-Performance Liquid Chromatography (HPLC)

The quantification of this compound and its related impurities or degradation products in pharmaceutical formulations is typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Solid-phase extraction (SPE) can be employed for sample pre-concentration to enhance sensitivity, especially for trace-level impurities.

A validated, stability-indicating HPLC method is crucial for accurate analysis. The following table summarizes a typical set of experimental conditions.

| Parameter | Typical Conditions |

| Instrument | HPLC system with a UV detector, autosampler, column oven, and quaternary pump. |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). |

| Mobile Phase | A gradient of acetonitrile and water is commonly used. |

| Flow Rate | Typically around 1.0 - 1.5 mL/min. |

| Detection | UV detection at a specific wavelength (e.g., 265 nm). |

| Column Temp. | Maintained at a constant temperature (e.g., 25°C). |

| Injection Vol. | 10 - 20 µL. |

| Diluent | Methanol or a mixture of methanol and water. |

| Internal Std. | 1-β-hydroxy vitamin D2 can be used as an internal standard for SPE studies. |

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is selective, precise, accurate, and linear over the desired concentration range. The limit of detection (LOD) and limit of quantification (LOQ) should also be determined.

Experimental Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a pharmaceutical formulation.

References

Doxercalciferol's Role in Vitamin D Receptor Activation Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxercalciferol, a synthetic vitamin D2 analog, serves as a prohormone that undergoes hepatic activation to its biologically active form, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2). This active metabolite is a potent agonist of the Vitamin D Receptor (VDR), a nuclear transcription factor pivotal in regulating mineral homeostasis and a variety of other physiological processes. Upon binding to the VDR, 1α,25-(OH)2D2 initiates a cascade of molecular events, leading to the modulation of target gene expression, most notably the suppression of parathyroid hormone (PTH) synthesis and secretion. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound-mediated VDR activation, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Mechanism of Action: From Prohormone to VDR Agonist

This compound itself is biologically inert.[1] Its therapeutic activity is dependent on its metabolic conversion in the liver.

Metabolic Activation:

This compound is hydroxylated by the enzyme CYP27A1 in the liver to form the active metabolite 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), and a minor metabolite, 1α,24-dihydroxyvitamin D2.[2] This activation process does not require renal hydroxylation, making this compound an effective therapy for patients with chronic kidney disease (CKD), where renal 1α-hydroxylase activity is impaired.[2]

Vitamin D Receptor (VDR) Binding:

The active metabolite, 1α,25-(OH)2D2, is the primary ligand for the VDR. Studies have demonstrated that 1α,25-(OH)2D2 exhibits a binding affinity for the VDR that is equal to that of calcitriol (1α,25-dihydroxyvitamin D3), the endogenous active form of vitamin D3.[3] This high-affinity binding induces a conformational change in the VDR, initiating the downstream signaling cascade.

The VDR Activation Signaling Pathway

The activation of the VDR by 1α,25-(OH)2D2 follows a well-established nuclear receptor signaling paradigm.

Pathway Description:

-

Ligand Binding and Heterodimerization: 1α,25-(OH)2D2 binds to the ligand-binding domain (LBD) of the VDR in the cytoplasm. This induces a conformational change in the VDR, promoting its heterodimerization with the Retinoid X Receptor (RXR).[4]

-

Nuclear Translocation and DNA Binding: The VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

-

Coregulator Recruitment: Upon binding to the VDRE, the ligand-activated VDR-RXR complex undergoes a further conformational change that facilitates the dissociation of corepressor proteins (e.g., NCoR, SMRT) and the recruitment of coactivator proteins (e.g., SRC-1, CBP/p300).

-

Transcriptional Modulation: The recruited coactivator complex possesses histone acetyltransferase (HAT) activity, which leads to chromatin remodeling and creates a more permissive environment for transcription. This complex then interacts with the basal transcription machinery to either activate or repress the transcription of target genes.

Key Target Genes of this compound-VDR Activation

The primary therapeutic effect of this compound is the suppression of secondary hyperparathyroidism in CKD patients. This is achieved through the direct transcriptional regulation of the PTH gene.

Parathyroid Hormone (PTH) Gene: The VDR-RXR complex binds to a negative VDRE in the promoter of the PTH gene, leading to the suppression of its transcription. This results in a decrease in PTH synthesis and secretion by the parathyroid glands.

Other Target Genes:

-

Fibroblast Growth Factor 23 (FGF23): this compound therapy has been shown to increase the expression of FGF23, a bone-derived hormone that regulates phosphate and vitamin D metabolism.

-

24-Hydroxylase (CYP24A1): The VDR-RXR complex strongly induces the expression of CYP24A1, the enzyme responsible for the catabolism of 1,25-(OH)2D2 and calcitriol. This represents a negative feedback loop to control the levels of active vitamin D.

-

Calcium-Sensing Receptor (CaSR): VDR activation can upregulate the expression of the CaSR in the parathyroid gland, increasing its sensitivity to extracellular calcium and further contributing to PTH suppression.

Quantitative Data on this compound's Efficacy

Clinical trials have provided robust quantitative data on the efficacy of this compound in managing secondary hyperparathyroidism in patients with CKD.

Table 1: VDR Binding Affinity of this compound's Active Metabolite

| Ligand | Receptor | Binding Affinity | Reference |

| 1α,25-dihydroxyvitamin D2 | Vitamin D Receptor (VDR) | Equal to 1α,25-dihydroxyvitamin D3 (Calcitriol) |

Table 2: Summary of this compound's Efficacy in Clinical Trials (CKD Stages 3, 4, and 5)

| Study | Patient Population | Treatment Duration | Mean Baseline iPTH (pg/mL) | Mean Reduction in iPTH | Effect on Serum Calcium | Effect on Serum Phosphorus | Reference |

| Coburn et al. (2004) | CKD Stages 3 & 4 | 24 weeks | 219 ± 22 | 46% decrease (p < 0.001) vs. placebo | No significant difference from placebo | No significant difference from placebo | |

| Aggarwal et al. (2011) | CKD Stages 3 & 4 | 12 weeks | 432.8 ± 224.9 | 43.1% decrease | Fewer episodes of hypercalcemia vs. calcitriol | No significant difference | |

| Martin et al. (2001) | Hemodialysis | 12 weeks | 707 (median) | >50% reduction in 78% of patients | Minimal increase | Minimal increase | |

| Moe et al. (2011) | Pediatric Peritoneal Dialysis | 8 months | Not specified | 35% decrease | Increased | No significant change |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the VDR and its downstream effects.

Competitive Radioligand Binding Assay for VDR

This assay determines the binding affinity of the active metabolite of this compound to the VDR.

References

- 1. Efficacy and safety of oral this compound in the management of secondary hyperparathyroidism in chronic kidney disease stage 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transient Transfection in Luciferase Reporter Cell Assays [lubio.ch]

- 3. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Investigating the Metabolic Activation of Doxercalciferol in Hepatic Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxercalciferol (1α-hydroxyvitamin D2), a synthetic vitamin D2 analog, is a crucial prohormone used in the management of secondary hyperparathyroidism in patients with chronic kidney disease. Its therapeutic efficacy is dependent on its metabolic activation within the liver. This technical guide provides an in-depth overview of the hepatic activation of this compound, detailing the enzymatic pathways, key metabolites, and the subsequent cellular signaling cascade. This document includes a summary of available quantitative data, comprehensive experimental protocols for in vitro investigation, and visual diagrams of the metabolic and signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a prohormone that requires metabolic conversion to its active form to exert its biological effects. Unlike native vitamin D, which undergoes sequential hydroxylation in the liver and kidneys, this compound is specifically designed to be activated in the liver, bypassing the need for renal 1α-hydroxylation. This characteristic makes it a valuable therapeutic agent for patients with impaired kidney function. The primary site of this activation is the hepatocyte, where cytochrome P450 enzymes catalyze the crucial hydroxylation step.

Hepatic Metabolic Activation Pathway

The metabolic activation of this compound in hepatic cells is a single, critical enzymatic step: 25-hydroxylation.

-

Enzyme: The key enzyme responsible for this conversion is Cytochrome P450 27A1 (CYP27A1) , a mitochondrial enzyme also known as sterol 27-hydroxylase. While other cytochrome P450 enzymes, such as CYP2R1, are involved in the 25-hydroxylation of native vitamin D, CYP27A1 is the primary catalyst for this compound activation.[1]

-

Reaction: CYP27A1 introduces a hydroxyl group at the 25th carbon position of the this compound molecule.

-

Products: This hydroxylation results in the formation of the major, biologically active metabolite, 1α,25-dihydroxyvitamin D2 (Calcitriol) . A minor metabolite, 1α,24-dihydroxyvitamin D2, is also formed.[1]

The hepatic activation of this compound is essential for its therapeutic action, as 1α,25-dihydroxyvitamin D2 is the ligand that binds to the Vitamin D Receptor (VDR) to modulate gene expression.

Metabolic activation of this compound in hepatocytes.

Quantitative Data

While extensive quantitative data on the enzyme kinetics of this compound with human CYP27A1 is limited in publicly available literature, data for the closely related substrate, vitamin D3, provides valuable insight.

| Parameter | Substrate | Enzyme | Value | Reference |

| Michaelis-Menten Constant (Km) | Vitamin D3 | Human CYP27A1 | 3.2 µM | [2][3] |

| Maximum Velocity (Vmax) | Vitamin D3 | Human CYP27A1 | 0.27 mol/min/mol P450 | [2] |

| Elimination Half-Life of 1α,25-(OH)2D2 | - | - | 32 to 37 hours (up to 96 hours) | |

| Peak Blood Levels of 1α,25-(OH)2D2 | - | - | 8 ± 5.9 hours (intravenous) |

Experimental Protocols

Investigating the metabolic activation of this compound in hepatic cells typically involves in vitro cell culture systems and subsequent analytical techniques to identify and quantify the metabolites.

In Vitro Model: Human Hepatocellular Carcinoma (HepG2) Cells

HepG2 cells are a widely used and reliable model for studying hepatic drug metabolism.

4.1.1. Cell Culture and Maintenance

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, wash with phosphate-buffered saline (PBS) and detach using a 0.25% trypsin-EDTA solution. Neutralize trypsin with complete culture medium and re-seed at a ratio of 1:3 to 1:6.

4.1.2. This compound Treatment

-

Plating: Seed HepG2 cells in 6-well or 12-well plates at a density of 1 x 106 cells/well and allow them to adhere and grow for 24-48 hours.

-

Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and dilute to the desired final concentrations in serum-free culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

-

Incubation: Remove the culture medium from the cells and replace it with the this compound-containing medium. Incubate for various time points (e.g., 0, 6, 12, 24, 48 hours) to assess the time-dependent metabolism.

In Vitro Model: Human Liver Microsomes (HLM)

HLMs are subcellular fractions containing a high concentration of cytochrome P450 enzymes and are a standard tool for in vitro metabolism studies.

4.2.1. Incubation Conditions

-

Reaction Mixture: In a microcentrifuge tube, combine the following on ice:

-

Human liver microsomes (final concentration 0.2-1.0 mg/mL)

-

Phosphate buffer (100 mM, pH 7.4)

-

This compound (at various concentrations to determine kinetics)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the metabolic reaction.

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 0-60 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the proteins.

Analytical Methods for Metabolite Quantification

4.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for separating and quantifying this compound and its metabolites.

-

Sample Preparation: After incubation, centrifuge the terminated reaction mixture to pellet the precipitated proteins. Collect the supernatant for analysis.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at approximately 265 nm.

-

-

Quantification: Compare the peak areas of the metabolites in the samples to a standard curve of known concentrations of 1α,25-dihydroxyvitamin D2.

4.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity for the quantification of metabolites, especially at low concentrations.

-

Sample Preparation: Similar to HPLC, with potential for solid-phase extraction (SPE) for sample cleanup and concentration.

-

LC Conditions: Similar to HPLC, but often with smaller column dimensions and lower flow rates for better compatibility with the mass spectrometer.

-

MS/MS Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. Specific precursor-to-product ion transitions for 1α,25-dihydroxyvitamin D2 are monitored.

-

MRM Transitions for 1α,25-dihydroxyvitamin D2:

-

Precursor ion (m/z): [M+H]+

-

Product ions (m/z): Specific fragment ions resulting from collision-induced dissociation.

-

-

Workflow for investigating this compound metabolism.

Downstream Signaling Pathway: Vitamin D Receptor (VDR) Activation

The biologically active metabolite, 1α,25-dihydroxyvitamin D2, exerts its effects by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.

-

Ligand Binding: 1α,25-dihydroxyvitamin D2 enters the target cell and binds to the VDR in the cytoplasm or nucleus.

-

Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).

-

Nuclear Translocation: The VDR-RXR heterodimer translocates to the nucleus if it is not already there.

-

DNA Binding: The complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the VDR-RXR complex to VDREs recruits co-activator or co-repressor proteins, leading to the modulation (activation or repression) of gene transcription. This results in the synthesis of proteins that mediate the physiological effects of this compound, such as the regulation of parathyroid hormone (PTH) synthesis and secretion.

Vitamin D Receptor (VDR) signaling pathway.

Conclusion

The hepatic metabolic activation of this compound by CYP27A1 is a fundamental process for its therapeutic efficacy. Understanding the intricacies of this pathway, including the enzyme kinetics and the subsequent VDR-mediated signaling, is crucial for optimizing drug development and clinical application. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to further investigate the metabolism and mechanism of action of this compound and other vitamin D analogs in hepatic cells. Further research is warranted to determine the specific enzyme kinetic parameters of this compound with human CYP27A1 to refine pharmacokinetic and pharmacodynamic models.

References

Preliminary Insights into the Anti-Proliferative Potential of Doxercalciferol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxercalciferol, a synthetic vitamin D2 analog, is an established therapeutic for secondary hyperparathyroidism. Emerging preclinical evidence, however, suggests a potential role for this compound in oncology, specifically concerning its anti-proliferative effects. This technical guide synthesizes the current preliminary findings on the anti-cancer properties of this compound and related vitamin D analogs. While comprehensive quantitative data and detailed experimental protocols for this compound remain limited in publicly accessible literature, this document consolidates available information on its mechanisms of action, including cell cycle arrest and induction of apoptosis, and delineates the key signaling pathways implicated in the anti-proliferative effects of vitamin D compounds. This guide aims to provide a foundational resource for researchers and professionals in drug development interested in exploring the therapeutic potential of this compound in oncology.

Introduction

This compound (1α-hydroxyvitamin D2) is a prohormone that is converted in the liver to its active form, 1α,25-dihydroxyvitamin D2 (calcitriol), a potent regulator of calcium and phosphate homeostasis. Beyond its classical endocrine functions, the active metabolites of vitamin D have demonstrated significant anti-proliferative, pro-differentiative, and pro-apoptotic activities in a variety of cancer cell types[1][2]. These effects are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor that modulates the expression of a wide array of genes involved in cell growth, differentiation, and death[3][4]. This guide focuses on the preliminary evidence supporting the anti-proliferative effects of this compound and provides an overview of the experimental approaches and signaling pathways relevant to its potential application in cancer therapy.

Quantitative Data on Anti-Proliferative Effects

While specific IC50 values and in vivo tumor growth inhibition data for this compound are not extensively reported in the available scientific literature, studies on the active form of vitamin D (calcitriol) and other analogs provide a strong rationale for its investigation. The following table summarizes the types of quantitative data that are crucial for evaluating the anti-proliferative efficacy of compounds like this compound.

Table 1: Illustrative Quantitative Data for Vitamin D Analogs in Preclinical Cancer Models

| Compound | Cancer Cell Line/Model | Assay Type | Endpoint | Result | Reference |

| Calcitriol | Murine Squamous Cell Carcinoma | In vitro Proliferation | G0/G1 Arrest | Time-dependent increase | [5] |

| Calcitriol | Human Prostate Cancer (LNCaP) | In vitro Apoptosis | Apoptosis Induction | Time- and dose-dependent | |

| Dietary Vitamin D3 | Human Breast Cancer (MCF-7) Xenograft | In vivo Tumor Growth | Tumor Volume Reduction | ~65% decrease after 4 weeks | |

| Dietary Vitamin D3 | Human Prostate Cancer (PC-3) Xenograft | In vivo Tumor Growth | Tumor Volume Reduction | ~67% decrease after 4 weeks |

Experimental Protocols

Detailed and replicable experimental protocols are fundamental for the validation and extension of preliminary findings. The following sections outline the general methodologies employed in the study of the anti-proliferative effects of vitamin D analogs, which can be adapted for investigations involving this compound.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines, such as acute lymphoblastic leukemia (CCRF-CEM, Molt-4), prostate cancer (LNCaP, PC-3, DU-145), and retinoblastoma (Y-79), are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is typically dissolved in a suitable solvent (e.g., DMSO, ethanol) to prepare a stock solution, which is then diluted in culture medium to the desired final concentrations for treating the cells. Control cells are treated with the vehicle alone.

Cell Cycle Analysis

Cell cycle distribution is a key indicator of proliferative status and can be assessed using flow cytometry.

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Protocol Outline:

-

Harvest cells after this compound treatment.

-

Fix cells in cold 70% ethanol to permeabilize the membranes.

-

Treat cells with RNase A to prevent staining of RNA.

-

Stain cells with a PI solution.

-

Analyze the stained cells using a flow cytometer to generate a DNA content histogram.

-

Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

-

A study on acute lymphoblastic leukemia cells demonstrated that this compound treatment leads to a decrease in the expression of Cdk1 and cyclin B, suggesting an arrest in the G2/M phase of the cell cycle.

Apoptosis Assays

The induction of programmed cell death, or apoptosis, is a critical mechanism of anti-cancer agents.

-

Annexin V/PI Staining:

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic cells with compromised membrane integrity.

-

Protocol Outline:

-

Harvest cells after this compound treatment.

-

Wash cells with a binding buffer.

-

Resuspend cells in the binding buffer containing FITC-conjugated Annexin V and PI.

-

Incubate in the dark at room temperature.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

-

Western Blot for Apoptosis-Related Proteins:

-

Principle: The expression levels of key proteins involved in the apoptotic cascade, such as the Bcl-2 family of proteins (e.g., Bcl-2, Bax) and caspases (e.g., cleaved caspase-3), can be quantified by Western blotting.

-

Protocol Outline:

-

Lyse this compound-treated cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target apoptotic proteins.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Studies on other vitamin D compounds have shown that they can induce apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins and caspases.

In Vivo Xenograft Studies

Animal models are essential for evaluating the anti-tumor efficacy of a compound in a physiological setting.

-

Principle: Human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice) to form tumors. The effect of this compound on tumor growth can then be monitored over time.

-

Protocol Outline:

-

Inject a suspension of human cancer cells subcutaneously into the flank of immunocompromised mice.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via oral gavage or intraperitoneal injection) to the treatment group and the vehicle to the control group according to a predetermined schedule and dose.

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).

-

Studies on dietary vitamin D3 have demonstrated significant inhibition of tumor growth in breast and prostate cancer xenograft models, providing a strong rationale for similar investigations with this compound.

Signaling Pathways and Visualizations

The anti-proliferative effects of this compound are mediated by a complex network of signaling pathways, primarily initiated by the binding of its active metabolite to the VDR. The following diagrams, generated using the DOT language, illustrate the key pathways implicated in the anti-cancer effects of vitamin D compounds.

Caption: Metabolic activation of this compound and subsequent VDR signaling initiation.

Caption: this compound-mediated cell cycle arrest at G1/S and G2/M checkpoints.

Caption: Intrinsic apoptosis pathway activated by this compound signaling.

Conclusion and Future Directions

The preliminary evidence for the anti-proliferative effects of this compound, supported by extensive research on other vitamin D analogs, suggests its potential as a novel therapeutic agent in oncology. The mechanisms of action appear to involve the induction of cell cycle arrest and apoptosis through the modulation of key regulatory proteins and signaling pathways. However, to fully realize this potential, further rigorous investigation is required.

Future research should focus on:

-

Quantitative Efficacy Studies: Determining the IC50 values of this compound across a broad panel of cancer cell lines and conducting comprehensive in vivo studies to quantify its tumor growth inhibition effects.

-

Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways directly modulated by this compound in different cancer contexts.

-

Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents and targeted therapies.

-

Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment.

This technical guide serves as a starting point for researchers and drug development professionals to explore the promising anti-cancer properties of this compound. Continued research in this area is warranted to translate these preliminary findings into effective clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of signal transduction pathways by natural compounds in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

The Genesis and Scientific Journey of Doxercalciferol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxercalciferol, a synthetic vitamin D2 analog, has emerged as a cornerstone in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). Its development represents a significant advancement in the therapeutic landscape for a condition that profoundly impacts mineral and bone metabolism. This technical guide provides an in-depth exploration of the history, discovery, and core scientific principles underlying this compound, from its chemical synthesis to its molecular mechanism of action and clinical validation. Quantitative data from pivotal studies are summarized, and key experimental methodologies are detailed to provide a comprehensive resource for the scientific community.

A Legacy of Vitamin D Research: The History and Discovery of this compound

The story of this compound is rooted in the rich history of vitamin D research at the University of Wisconsin-Madison, a hub of pioneering discoveries in the field. Building on the foundational work of figures like Harry Steenbock, who discovered the role of ultraviolet radiation in vitamin D synthesis, and his student Hector DeLuca, who elucidated the metabolic activation of vitamin D, the groundwork was laid for the development of novel vitamin D analogs.[1][2]

This compound, chemically known as 1α-hydroxyvitamin D2, was developed by Bone Care International, Inc. , a company spun out of the University of Wisconsin-Madison's research.[2][3] The rationale behind its development was to create a prohormone that could be activated in the liver, bypassing the need for renal 1α-hydroxylation, a step that is impaired in patients with CKD.[4] This strategic design aimed to provide an effective therapy for SHPT with a potentially favorable safety profile concerning hypercalcemia and hyperphosphatemia. After rigorous clinical evaluation, this compound, under the trade name Hectorol® , received its first FDA approval in the United States in June 1999 for the treatment of SHPT in patients with CKD on dialysis.

The Chemical Blueprint: Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the naturally occurring plant-derived steroid, ergocalciferol (Vitamin D2). While various synthetic routes have been reported, a common pathway involves the following key transformations:

-

Protection of the Triene System: The conjugated triene system in ergocalciferol is first protected to prevent unwanted side reactions in subsequent steps. This is often achieved through a Diels-Alder reaction with an appropriate dienophile, such as sulfur dioxide, to form a reversible adduct.

-

Hydroxylation at the 1α Position: The crucial step is the introduction of a hydroxyl group at the 1α position of the A-ring. This is typically accomplished through a series of reactions involving allylic oxidation, for instance, using selenium dioxide, to introduce a hydroxyl group at the C-1 position.

-

Deprotection and Isomerization: The protecting group is then removed to regenerate the triene system. This is often followed by a photoisomerization step using ultraviolet light to achieve the correct stereochemistry of the triene system characteristic of the active vitamin D structure.

-

Purification: The final product, this compound, is then purified using techniques such as chromatography and crystallization to yield a highly pure active pharmaceutical ingredient.

Molecular Mechanism of Action: From Pro-drug to Gene Regulation

This compound functions as a pro-drug, requiring metabolic activation to exert its therapeutic effect. The following workflow outlines its mechanism of action:

Caption: this compound's mechanism of action from hepatic activation to PTH gene suppression.

The active metabolite, 1α,25-dihydroxyvitamin D2, binds to the Vitamin D Receptor (VDR), a nuclear receptor present in various tissues, including the parathyroid gland. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

The primary therapeutic effect of this compound in SHPT is the suppression of parathyroid hormone (PTH) gene transcription. The binding of the VDR-RXR complex to the VDRE in the PTH gene promoter recruits a complex of co-repressor proteins that inhibit the transcription of the PTH gene, leading to reduced PTH mRNA and, consequently, decreased synthesis and secretion of PTH.

Beyond PTH, the this compound-activated VDR complex regulates a suite of other genes involved in calcium and phosphorus homeostasis, including those encoding for the transient receptor potential cation channel subfamily V member 6 (TRPV6) and calbindin-D28k in the intestine, which are involved in calcium absorption.

Quantitative Evidence: Summary of Key Clinical Trial Data

The efficacy and safety of this compound have been established in numerous clinical trials. The following tables summarize key quantitative data from pivotal studies in patients with CKD Stages 3, 4, and 5 on dialysis.

Table 1: Efficacy of this compound in CKD Stages 3 and 4

| Study | Patient Population | Treatment Group | N | Baseline iPTH (pg/mL) | End of Study iPTH (pg/mL) | Percent Reduction in iPTH |

| Coburn et al. (2004) | CKD Stages 3 & 4 | This compound | 27 | 219 ± 22 | 118 ± 17 | 46.3% |

| Placebo | 28 | 171 ± 14 | 167 ± 15 | No significant change | ||

| Aggarwal et al. (2011) | CKD Stages 3 & 4 | This compound | 25 | 432.80 ± 224.86 | 246.20 ± 220.0 | 43.1% |

| Calcitriol | 25 | 455.40 ± 226.51 | 394.24 ± 262.11 | 13.44% | ||

| Moe et al. (NCT00285467) | CKD Stages 3 & 4 | This compound | 25 | 106.5 ± 44.3 | 80.4 ± 48.6 | 27% |

| Cholecalciferol | 22 | 108.7 ± 42.7 | 96.5 ± 48.7 | 10% |

Table 2: Safety Profile of this compound in CKD Stages 3 and 4 (Incidence of Hypercalcemia)

| Study | Patient Population | Treatment Group | Incidence of Hypercalcemia (>10.5 mg/dL) |

| Coburn et al. (2004) | CKD Stages 3 & 4 | This compound | Not significantly different from placebo |

| Aggarwal et al. (2011) | CKD Stages 3 & 4 | This compound | 3 patients (12%) |

| Calcitriol | 8 patients (32%) | ||

| Moe et al. (NCT00285467) | CKD Stages 3 & 4 | This compound | 2 patients (8%) |

| Cholecalciferol | 1 patient (4.5%) |

Table 3: Efficacy of this compound in CKD Stage 5 on Hemodialysis

| Study | Patient Population | Treatment Group | N | Baseline iPTH (pg/mL) | End of Study iPTH (pg/mL) | Percent Reduction in iPTH |

| Tan et al. (1997) | Hemodialysis | This compound (Oral) | 24 | 672 ± 70 | 289 ± 36 | 57% |

| Phase II Multicenter Study (Chinese population) | Hemodialysis | This compound (IV) | 44 | 655.05 | 269.90 | 55.45% |

Methodological Cornerstones: Key Experimental Protocols

The robust clinical data supporting this compound are underpinned by meticulously designed experimental protocols. Below are summaries of the methodologies from key clinical trials.

Coburn et al. (2004): A Randomized, Double-Blinded, Placebo-Controlled Trial

-

Objective: To evaluate the efficacy and safety of oral this compound in patients with CKD stages 3 and 4 and secondary hyperparathyroidism.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial with an 8-week baseline period followed by 24 weeks of treatment.

-

Inclusion Criteria: Adults with CKD stage 3 or 4, and an intact PTH (iPTH) level greater than 85 pg/mL.

-

Intervention: Patients were randomized to receive either oral this compound or a matching placebo. The initial dose of this compound was 1.0 µ g/day . Dosages were increased gradually if the iPTH level was not decreased by 30% or more and serum calcium and phosphorus levels were stable.

-

Primary Endpoint: The percentage change in mean plasma iPTH from baseline to the end of treatment.

-

Key Assessments: Plasma iPTH, serum calcium, phosphorus, urinary calcium, and bone-specific markers were monitored regularly. Glomerular filtration rate (GFR) was measured at the beginning and end of the treatment period.

Aggarwal et al. (2011): An Open, Prospective, Case-Controlled Study

-

Objective: To compare the efficacy and safety of this compound with calcitriol in patients with CKD stage III or IV.

-

Study Design: An open-label, prospective, case-controlled study with a duration of 3 months.

-

Inclusion Criteria: Adult patients with CKD stage III or IV, not on dialysis, with an iPTH level >70 pg/mL.

-

Intervention: Patients were divided into two groups. Group I received calcitriol at a dosage of 0.5 µ g/day , and Group II received this compound at a dosage of 1 µ g/day .

-

Primary Endpoint: The percentage reduction in serum iPTH levels after 12 weeks of treatment.

-

Key Assessments: Serum iPTH was measured at the beginning and end of the study. Serum calcium and phosphorus were monitored monthly.

Experimental Workflow: A Typical this compound Clinical Trial

Caption: Generalized workflow of a randomized controlled trial for this compound.

Conclusion

This compound represents a triumph of targeted drug design, born from a deep understanding of vitamin D metabolism. Its history is a testament to the fruitful collaboration between academic research and pharmaceutical innovation. As a pro-drug that leverages hepatic activation, it offers an effective therapeutic strategy for managing secondary hyperparathyroidism in the challenging context of chronic kidney disease. The wealth of quantitative data from rigorous clinical trials underscores its efficacy in reducing PTH levels with a favorable safety profile. This technical guide has provided a comprehensive overview of this compound, from its molecular underpinnings to its clinical application, serving as a valuable resource for the scientific community dedicated to advancing the treatment of mineral and bone disorders.

References

- 1. Continuing a Legacy: Vitamin D Research in the 21st Century – Department of Biochemistry – UW–Madison [biochem.wisc.edu]

- 2. Innovation marks UW-Madison contribution to vitamins, drugs, medical supplies – UW–Madison News – UW–Madison [news.wisc.edu]

- 3. researchgate.net [researchgate.net]

- 4. This compound treatment of secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Doxercalciferol's Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research concerning doxercalciferol, a synthetic vitamin D2 analog. It details its mechanism of action, pharmacokinetic profile, therapeutic efficacy, and experimental basis, with a focus on its application in managing secondary hyperparathyroidism (SHPT) in patients with Chronic Kidney Disease (CKD).

Core Mechanism of Action

This compound is a pro-drug, meaning it is biologically inert and requires metabolic activation to exert its therapeutic effects.[1] Its primary function is to act as a Vitamin D Receptor (VDR) activator, thereby regulating parathyroid hormone (PTH) levels and mineral homeostasis.[2][3]

Activation Pathway: this compound is administered and absorbed, after which it travels to the liver. There, it is converted by the enzyme CYP27 into its active form, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), which is the major biologically active metabolite.[2][3] A minor metabolite, 1α,24-dihydroxyvitamin D2, is also formed. A critical therapeutic advantage of this compound is that this activation process occurs in the liver and does not require hydroxylation by the kidneys, making it effective in patients with renal impairment.

Molecular Action: The active metabolite, 1α,25-(OH)2D2, binds to the VDR in various target tissues, including the parathyroid glands. This binding initiates the formation of a heterodimer between the VDR and the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter region of the PTH gene. This interaction ultimately suppresses the transcription of the PTH gene, leading to a reduction in both the synthesis and secretion of parathyroid hormone.

Beyond PTH regulation, the activation of VDR by this compound's metabolite also plays a crucial role in calcium and phosphorus homeostasis by controlling their intestinal absorption and tubular reabsorption in the kidneys.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are central to its clinical application, defining its absorption, distribution, metabolism, and excretion.

| Parameter | Description | Value |

| Activation | Hepatic conversion via CYP27 to 1α,25-(OH)2D2 and 1α,24-(OH)2D2. | Kidney involvement is not required for activation. |

| Active Metabolite | 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2). | - |

| Time to Peak (Tmax) | Time to reach maximum blood concentration of the active metabolite. | ~8-12 hours after oral administration. |

| Elimination Half-Life | The time required for the concentration of the active metabolite to reduce by half. | Approximately 32 to 37 hours, with a range up to 96 hours. |

| Dialysis | Removal from blood by dialysis. | Not expected to be removed from the blood by dialysis. |

Therapeutic Efficacy in Secondary Hyperparathyroidism

Clinical trials have consistently demonstrated this compound's efficacy in reducing elevated iPTH levels in patients with CKD, both pre-dialysis and on dialysis.

Efficacy in CKD Stages 3 and 4 (Pre-dialysis)

A key randomized, double-blind, placebo-controlled study evaluated this compound in patients with SHPT associated with moderate renal insufficiency.

| Parameter | This compound Group | Placebo Group | P-value |

| Baseline Mean iPTH (pg/mL) | 219 ± 22 | 171 ± 14 | - |

| Mean iPTH Reduction from Baseline | 46% | Unchanged | <0.001 |

| Patients with ≥30% iPTH Reduction | 74% | 7% | <0.001 |

| Serum Calcium & Phosphorus | No clinically significant difference from placebo. | No clinically significant change. | NS |

Efficacy in CKD Stage 5 (Dialysis Patients)

Studies in hemodialysis patients show significant PTH reduction following treatment with both oral and intravenous this compound.

| Study (Tan Jr et al.) | Baseline | Post-Treatment (12 weeks) | P-value |

| Serum iPTH (pg/mL) | 672 ± 70 | 289 ± 36 | <0.05 |

| Serum Calcium (mg/dL) | 8.8 ± 0.2 | 9.5 ± 0.2 | <0.001 |

Comparative Efficacy: this compound vs. Calcitriol

A prospective study compared the efficacy of this compound against calcitriol in CKD Stage III and IV patients over three months.

| Parameter | This compound Group | Calcitriol Group | P-value |

| Mean iPTH Reduction | 43.1% | 13.44% | <0.05 |

| Patients with >50% iPTH Reduction | 56% | 4% | - |

| Incidence of Hypercalcemia | 3 patients | 8 patients | - |

Experimental Protocols

The foundational evidence for this compound's potential is built on rigorous experimental designs in both clinical and preclinical settings.

Protocol: Placebo-Controlled Trial in Pre-dialysis CKD

This protocol is based on a multicenter, randomized, double-blind, placebo-controlled trial to assess the safety and efficacy of oral this compound.

-

Objective: To evaluate the efficacy of this compound in lowering plasma iPTH levels in patients with CKD stages 3 or 4 and SHPT.

-

Patient Population: 55 adults with CKD stages 3 or 4 and elevated iPTH levels.

-

Study Design:

-

Screening: Assess eligibility based on demographics, biochemical features, and GFR.

-

Randomization: Patients randomly assigned to receive either oral this compound or a matching placebo.

-

Treatment Phase (24 weeks):

-

Initial this compound dose administered.

-

Dosage is gradually increased if iPTH level is not decreased by ≥30% and serum calcium/phosphorus levels are stable.

-

-

Monitoring: Regular monitoring of plasma iPTH, serum calcium, serum phosphorus, urinary calcium, and bone-specific markers. GFR is measured at baseline and post-treatment.

-

-

Primary Endpoint: Percentage change in mean plasma iPTH from baseline to the end of the 24-week treatment period.

-

Secondary Endpoints: Incidence of hypercalcemia, hyperphosphatemia, and changes in bone turnover markers.

Protocol: Preclinical Efficacy in a Uremic Rat Model

This protocol describes a comparative study in a 5/6 nephrectomized (NX) rat model to evaluate the effects of this compound and paricalcitol.

-

Objective: To compare the effects of this compound and paricalcitol on PTH suppression, serum calcium, and the expression of VDR and Calcium-Sensing Receptor (CaSR) mRNA.

-

Animal Model: 5/6 nephrectomized (NX) Sprague-Dawley rats, a model that mimics chronic kidney disease.

-

Study Design:

-

Induction of Uremia: Surgical 5/6 nephrectomy is performed.

-

Treatment Groups: Animals are divided into groups and treated with:

-

Vehicle (control)

-

This compound (at varying doses, e.g., 0.042–0.33 μg/kg)

-

Paricalcitol (at varying doses, e.g., 0.042–0.33 μg/kg)

-

-

Administration: Drugs are administered for a two-week period.

-

Sample Collection & Analysis: At the end of the treatment period, blood and parathyroid tissue are collected.

-

-

Endpoints:

-

Serum PTH, calcium, and phosphate levels.

-

mRNA expression levels of PTH, VDR, and CaSR in parathyroid tissue, measured by quantitative PCR.

-

Protocol: Analytical Method for Quantification

This protocol details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and its related substances.

-

Objective: To develop and validate a selective method for the analysis of this compound and potential process-related impurities or degradation products.

-

Instrumentation: Shimadzu HPLC system equipped with an autosampler, column oven, quaternary pump, and UV detector.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient mixture of water and acetonitrile.

-

Diluent: Methanol.

-

Detection: UV detection at a wavelength of 265 nm.

-

-

Validation: The method is validated according to ICH guidelines for selectivity, precision, accuracy, and linearity.

-

Application: The validated method can be used for quality control testing of this compound active pharmaceutical ingredient (API) for related substances and assay.

Effects on Bone Metabolism and Mineral Density

This compound has demonstrated positive effects on bone health in patients with SHPT, a condition that often leads to metabolic bone disease.

In a case study of a hemodialysis patient with persistent SHPT post-parathyroidectomy, a 16-week treatment with this compound resulted in substantial improvements in bone turnover markers and bone mineral density (BMD).

| Parameter | Baseline | Post-Treatment Change |

| iPTH | Elevated | -92% |

| Bone-Specific Alkaline Phosphatase | Elevated | -63% |

| Serum Type I Collagen C-Telopeptide | Elevated | -53% |

| Total Skeleton BMD | - | +6.5% |

| Lumbar Spine BMD | - | +6.9% |

| Total Femur BMD | - | +4.3% |

| The patient experienced no hypercalcemia during the treatment period. |

Comparative Pharmacology of Vitamin D Receptor Activators (VDRAs)

This compound is one of several VDRAs used to treat SHPT. Preclinical and clinical studies have sought to differentiate its effects from other analogs like paricalcitol and calcitriol.

| Feature | This compound | Paricalcitol | Calcitriol |

| Activation | Pro-drug (activated in liver) | Directly active | Directly active |

| PTH Suppression | Effective | Effective | Effective |

| Effect on Serum Calcium | Moderate increase | Less potent in raising serum Ca than this compound | Higher risk of hypercalcemia |

| Effect on Serum Phosphorus | Can increase levels | Less elevation of serum phosphorus than this compound | Can increase levels |

Animal studies suggest that while both this compound and paricalcitol effectively suppress PTH, paricalcitol may be less potent in raising serum calcium and phosphorus levels. This suggests a potential difference in their effects on intestinal absorption and/or bone resorption.

References

Doxercalciferol: A Technical Guide to its Role as a Prohormone in Vitamin D Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic vitamin D analog that functions as a prohormone, playing a crucial role in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1][2] Unlike active vitamin D sterols, this compound requires hepatic activation to exert its biological effects. This guide provides a comprehensive technical overview of this compound's metabolism, mechanism of action, pharmacokinetics, and clinical efficacy, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction: The Challenge of Secondary Hyperparathyroidism in CKD

In chronic kidney disease, impaired renal function leads to a cascade of metabolic disturbances, including reduced production of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol). This deficiency, coupled with phosphate retention and hypocalcemia, stimulates the parathyroid glands to excessively secrete parathyroid hormone (PTH), a condition known as secondary hyperparathyroidism. Persistently elevated PTH levels contribute to metabolic bone disease and are associated with increased cardiovascular morbidity and mortality. Vitamin D receptor activators (VDRAs) are a cornerstone of SHPT management, aiming to suppress PTH secretion and improve mineral homeostasis.

This compound: A Prohormone Approach

This compound is a synthetic analog of vitamin D2.[3] As a prohormone, it is biologically inert upon administration and requires metabolic activation to become a potent VDR agonist.

Metabolic Activation Pathway